molecular formula C21H28N2O4S B2661950 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954080-99-0

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No.: B2661950
CAS No.: 954080-99-0
M. Wt: 404.53
InChI Key: AAGXNTKPYKSNDU-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S and its molecular weight is 404.53. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its utility in photodynamic therapy (PDT) due to its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features underline its potential as a Type II photosensitizer for cancer treatment in PDT, indicating the role benzenesulfonamide derivatives, including compounds like 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, might play in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Vasospasm Treatment

Research into the prevention of cerebral vasospasm following subarachnoid hemorrhage (SAH) explored the effectiveness of endothelin receptor antagonists, including derivatives of benzenesulfonamide. This study supports the potential therapeutic application of these compounds in addressing vasospasm resulting from SAH in humans, illustrating the broader medical applicability of benzenesulfonamide derivatives (Zuccarello et al., 1996).

Antibacterial Applications

Another study focused on the synthesis of new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides and their antibacterial efficacy against Escherichia coli. This work demonstrates the potential of benzenesulfonamide derivatives as antibacterial agents, showcasing their utility in developing new therapies for bacterial infections (Abbasi et al., 2019).

Enzyme Inhibition for Therapeutic Applications

N-substituted benzenesulfonamides have been studied for their inhibitory effects on various enzymes, revealing their potential in therapeutic applications such as targeting acetylcholinesterase and butyrylcholinesterase. These findings highlight the versatility of benzenesulfonamide derivatives in designing enzyme inhibitors for treating diseases related to enzyme dysfunction (Di Fiore et al., 2011).

Cognitive Enhancements

The compound SB-399885, a selective 5-HT6 receptor antagonist with a benzenesulfonamide structure, has shown cognitive-enhancing properties in animal models. This suggests potential applications of benzenesulfonamide derivatives in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia, underlining the importance of these compounds in neuroscience research (Hirst et al., 2006).

Properties

IUPAC Name

4-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-26-19-9-11-20(12-10-19)28(24,25)22-13-5-6-14-23-15-16-27-21(17-23)18-7-3-2-4-8-18/h2-4,7-12,21-22H,5-6,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGXNTKPYKSNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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